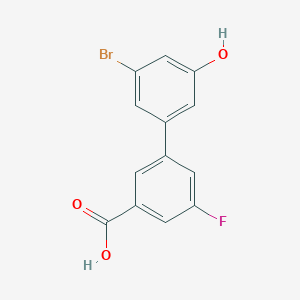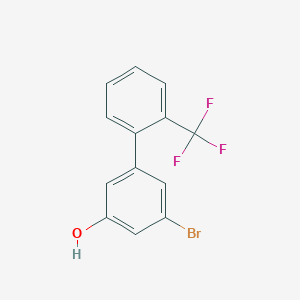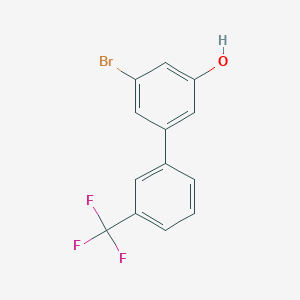
3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% (3-B5-TFP) is a compound with a wide range of applications in the field of scientific research. It is a white crystalline solid with a melting point of 128-130°C and a boiling point of 208-210°C. 3-B5-TFP is an aromatic compound, containing a bromine atom and three trifluoromethyl groups. It is used as a reagent for the synthesis of various compounds and is also a building block for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% is not fully understood. However, it is believed that the bromine atom in the compound is responsible for its reactivity. The trifluoromethyl groups are believed to increase the solubility of the compound in aqueous solutions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% are not fully understood. However, it is believed that the compound has the potential to interact with certain enzymes, proteins, and other molecules in the body. It is also believed to have anti-bacterial and anti-fungal properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% in laboratory experiments include its high purity (95%), its low cost, and its ability to react with a wide range of compounds. However, its reactivity can also be a disadvantage, as it can cause unwanted side reactions. Furthermore, its solubility in aqueous solutions is limited, which can make the synthesis of certain compounds difficult.
Future Directions
The future directions for 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical industry. Additionally, further research could be conducted into its reactivity and solubility in aqueous solutions, as well as its potential use as a building block for more complex molecules. Furthermore, research could be conducted into the potential for 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% to be used in the synthesis of new compounds, such as dyes, drugs, and agrochemicals. Finally, research could be conducted into the potential for 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% to be used in the synthesis of polymers and composite materials.
Synthesis Methods
The synthesis of 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% begins with the reaction of 5-bromo-3-trifluoromethylphenol and sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80°C. The reaction produces a white precipitate of 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95%, which is then filtered and washed with water to remove any impurities. The final product is a white solid with a purity of 95%.
Scientific Research Applications
3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as dyes, drugs, and agrochemicals. It is also used in the synthesis of polymers and composite materials. 3-Bromo-5-(3-trifluoromethylphenyl)phenol, 95% is also used as a building block for the preparation of more complex molecules.
properties
IUPAC Name |
3-bromo-5-[3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O/c14-11-5-9(6-12(18)7-11)8-2-1-3-10(4-8)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXWEZLOLIOVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686447 |
Source


|
| Record name | 5-Bromo-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-trifluoromethylphenyl)phenol | |
CAS RN |
1261947-84-5 |
Source


|
| Record name | 5-Bromo-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

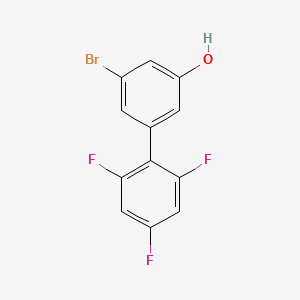
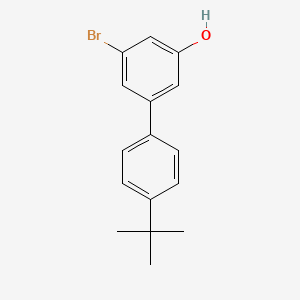
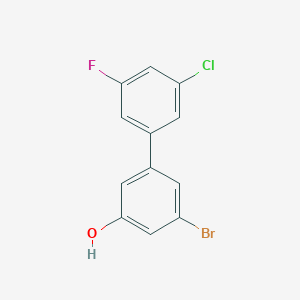
![3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383461.png)
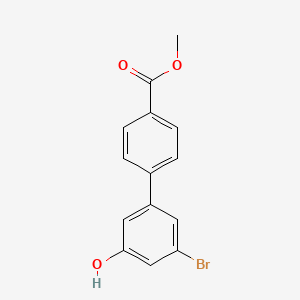

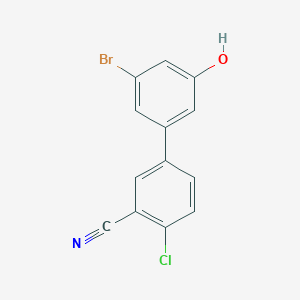



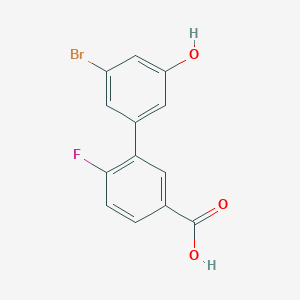
![3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6383515.png)
